molecular formula C7H11BrN2 B2653117 5-Bromo-1-isobutyl-1H-pyrazole CAS No. 1427012-49-4

5-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B2653117
CAS No.: 1427012-49-4
M. Wt: 203.083
InChI Key: YUWRPYZOXLGDTB-UHFFFAOYSA-N
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Description

5-Bromo-1-isobutyl-1H-pyrazole is a chemical compound with the molecular formula C7H11BrN2. It has a molecular weight of 203.08 . This compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound 5-Bromo-1-isobutyl-1H-pyrazole is a derivative within the broader class of pyrazoles, which are known for their diverse biological and pharmacological properties. This compound, like its related derivatives, has been the subject of various studies focusing on its synthesis and potential applications in medicinal chemistry and drug design.

One notable study involves the synthesis of imidazo[1,2-a]pyrazine derivatives, where compounds demonstrated in vitro uterine-relaxing and in vivo antibronchospastic activities. A specific derivative, 5-bromoimidazo-[1,2-alpha]pyrazine, showed positive chronotropic and inotropic properties on isolated atria, suggesting potential cardiac-stimulating applications Sablayrolles et al., 1984.

Another study focused on the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, exhibiting significant cytotoxic effects against breast cancer and leukemic cells. These compounds were synthesized with a focus on assessing their cell viability activity in various cancer cell lines, indicating their potential as antiproliferative agents Ananda et al., 2017.

Antimicrobial and Cytotoxicity Studies

Research on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives revealed promising antibacterial and antitumor activities. These studies highlight the versatility of pyrazole derivatives in developing new therapeutic agents with potential applications in treating various bacterial infections and cancers Hassaneen et al., 2019.

Structural and Photophysical Analysis

The structural and tautomerism studies of 4-bromo substituted 1H-pyrazoles provided insights into their behavior in solid state and solution, facilitating their application in the development of new chemical entities with desired properties Trofimenko et al., 2007.

Safety and Hazards

While specific safety and hazard information for 5-Bromo-1-isobutyl-1H-pyrazole is not available, general precautions for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRPYZOXLGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427012-49-4
Record name 5-bromo-1-(2-methylpropyl)-1H-pyrazole
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